molecular formula C11H12N4O2 B8497947 3-benzyl-5,6-diamino-1H-pyrimidine-2,4-dione

3-benzyl-5,6-diamino-1H-pyrimidine-2,4-dione

Cat. No. B8497947
M. Wt: 232.24 g/mol
InChI Key: GBMFHMBVAVUAAB-UHFFFAOYSA-N
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Patent
US07135475B2

Procedure details

This compound can also be prepared by a method similar to that of Wells et al. as described in J. Med. Chem. 1981, 24(8), 954. Catalytic reduction of 6-amino-3-benzyl-5-nitroso-1H-pyrimidine-2,4-dione using PtO2 in ethanol at 50 psi of hydrogen at room temperature. Once the reduction is complete the catalyst is filtered off through a pad of Celite and the filtrate concentrated to give 3-benzyl-5,6-diamino-1H-pyrimidine-2,4-dione as a tan solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:7][C:6](=[O:8])[N:5]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:4](=[O:16])[C:3]=1[N:17]=O.[H][H]>C(O)C.O=[Pt]=O>[CH2:9]([N:5]1[C:4](=[O:16])[C:3]([NH2:17])=[C:2]([NH2:1])[NH:7][C:6]1=[O:8])[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(N(C(N1)=O)CC1=CC=CC=C1)=O)N=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound can also be prepared by a method similar to that of Wells et al.
CUSTOM
Type
CUSTOM
Details
at room temperature
FILTRATION
Type
FILTRATION
Details
is filtered off through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(NC(=C(C1=O)N)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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